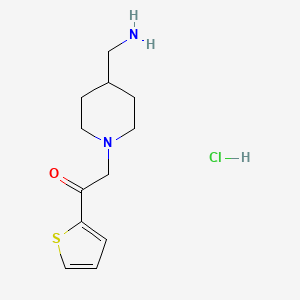
2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride, also known as A-366, is a novel compound that has been synthesized for scientific research purposes. The compound has gained attention due to its potential application in the field of medicinal chemistry.
作用机制
The mechanism of action of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride involves the inhibition of histone lysine demethylase KDM1A and LSD1. These enzymes are responsible for the removal of methyl groups from histone proteins, which play a crucial role in the epigenetic regulation of gene expression. Inhibition of these enzymes by 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride leads to an increase in the levels of histone methylation, which can result in the activation or repression of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride have been studied in vitro and in vivo. In vitro studies have demonstrated that the compound exhibits potent inhibitory activity against KDM1A and LSD1, with IC50 values in the low nanomolar range. In vivo studies have shown that 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride can inhibit the growth of cancer cells in xenograft models, suggesting its potential application as an anticancer agent.
实验室实验的优点和局限性
One of the advantages of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is its potent inhibitory activity against KDM1A and LSD1. This makes it a valuable tool for studying the role of these enzymes in epigenetic regulation and disease. However, one of the limitations of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is its lack of selectivity, as it has been reported to inhibit other enzymes, such as monoamine oxidases, at high concentrations. This may complicate the interpretation of experimental results and requires careful consideration when designing experiments.
未来方向
There are several future directions for the research of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride. One direction is the development of more selective inhibitors of KDM1A and LSD1 based on the structure of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride. This could lead to the development of new drugs for the treatment of cancer and other diseases. Another direction is the investigation of the role of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride in the regulation of gene expression and epigenetic modification in different cell types and disease models. Finally, the potential application of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride as a tool for the study of epigenetic regulation in neurodegenerative disorders, such as Alzheimer's disease, should be explored.
合成方法
The synthesis of 2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride involves the reaction of thiophene-2-carboxylic acid with N-(4-aminomethylpiperidin-1-yl)methanesulfonamide. The resulting compound is then treated with ethyl chloroformate to yield the final product. The synthesis method has been described in detail in a research article published by the Journal of Medicinal Chemistry.
科学研究应用
2-(4-(Aminomethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has been synthesized for scientific research purposes. The compound has potential application in the field of medicinal chemistry as a lead compound for the development of new drugs. It has been reported to exhibit potent inhibitory activity against several enzymes, including the histone lysine demethylase KDM1A and the lysine-specific demethylase 1 (LSD1). These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-1-thiophen-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c13-8-10-3-5-14(6-4-10)9-11(15)12-2-1-7-16-12;/h1-2,7,10H,3-6,8-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQWDYKOFISCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(=O)C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


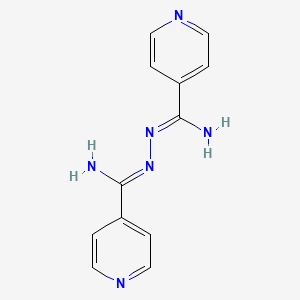
![[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride](/img/structure/B2848527.png)
![N~1~-(2,4-difluorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2848528.png)
![1-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2848529.png)
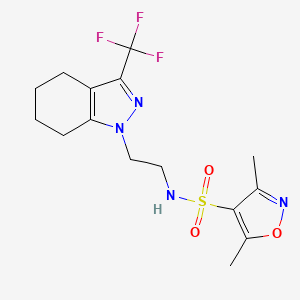

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2848532.png)
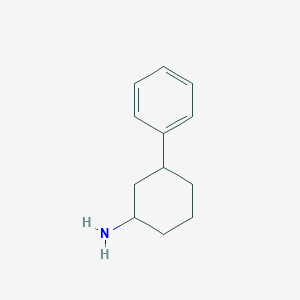
![N-(3-chloro-4-methylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2848535.png)
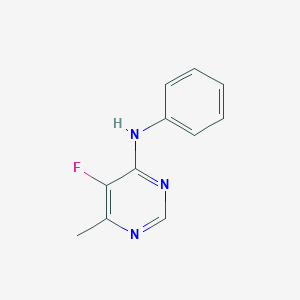
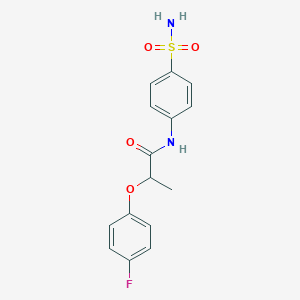
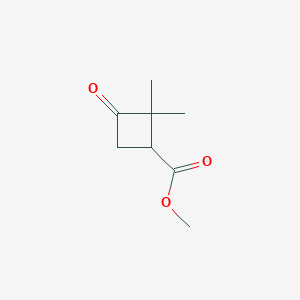
![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2848545.png)